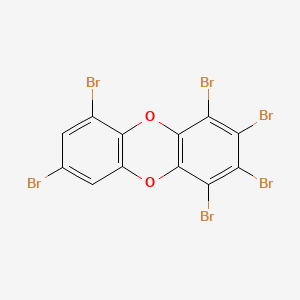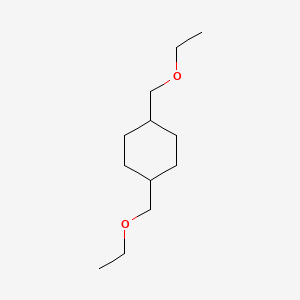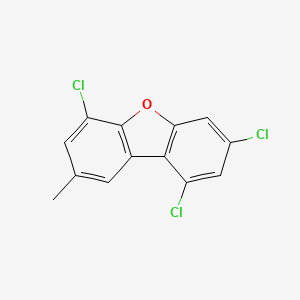
1,4-Bis(ethoxymethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(ethoxymethyl)cyclohexane is an organic compound with the molecular formula C₁₂H₂₄O₂. It is known for its favorable organoleptic properties, particularly its pleasant odor, making it of interest in the fragrance industry . The compound is used in various applications, including cosmetics, laundry, and cleaning detergents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(ethoxymethyl)cyclohexane can be synthesized by reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, such as alkali metal hydroxides or earth alkaline metal hydroxides . The reaction is typically carried out in a solvent, which can be water or a mixture of water with at least one organic solvent . A phase transfer catalyst is also used to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and selectivity. The process involves mild reaction conditions to minimize the formation of unwanted by-products . The starting material, 1,4-bis(hydroxymethyl)cyclohexane, is readily available and cost-effective, making the production process economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(ethoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Bis(ethoxymethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1,4-bis(ethoxymethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The ethoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(hydroxymethyl)cyclohexane: The precursor to 1,4-bis(ethoxymethyl)cyclohexane, used in similar applications.
1,4-Diethoxymethylbenzene: Another compound with ethoxymethyl groups, used in organic synthesis and as a fragrance component.
1,4-Bis(methoxymethyl)cyclohexane: Similar in structure but with methoxymethyl groups instead of ethoxymethyl groups.
Uniqueness
This compound is unique due to its specific combination of ethoxymethyl groups and cyclohexane ring, which imparts distinct organoleptic properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
1417523-61-5 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,4-bis(ethoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
DEROEFJZVPSIAO-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1CCC(CC1)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)






